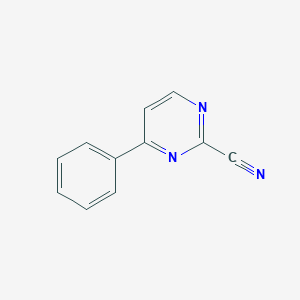

4-Phenylpyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7N3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

4-phenylpyrimidine-2-carbonitrile |

InChI |

InChI=1S/C11H7N3/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9/h1-7H |

InChI Key |

FNZVQVCHJNEFIQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Phenylpyrimidine 2 Carbonitrile and Its Substituted Analogs

Multi-Component Reaction (MCR) Strategies for Pyrimidine-Carbonitrile Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the essential parts of all starting materials, have become a cornerstone for synthesizing complex molecules like pyrimidine-carbonitriles. This approach is highly valued for its efficiency, atom economy, and the ability to generate diverse molecular libraries from simple building blocks, which reduces time, solvent waste, and environmental impact compared to stepwise syntheses.

One of the most prominent MCRs for this purpose is the one-pot, three-component reaction. evitachem.com A typical pathway involves the condensation of an aromatic aldehyde (like benzaldehyde), a compound with an active methylene (B1212753) group (such as malononitrile), and a nitrogen-containing reagent like guanidine (B92328) or urea (B33335)/thiourea (B124793). evitachem.comias.ac.in For instance, 4-phenylpyrimidine-2-carbonitrile can be synthesized from benzaldehyde (B42025), malononitrile (B47326), and guanidine hydrochloride in a single step. evitachem.com Similarly, reacting various substituted benzaldehydes with malononitrile and urea or thiourea in the presence of a catalyst like ammonium (B1175870) chloride yields a range of pyrimidine-5-carbonitrile derivatives. ias.ac.in These reactions exemplify the power of MCRs to construct the pyrimidine (B1678525) core efficiently.

The Knoevenagel condensation is a critical C-C bond-forming reaction that frequently serves as the initial step in the multicomponent synthesis of pyrimidine derivatives. nih.govnih.gov This reaction typically involves the condensation between an aromatic carbonyl compound, such as benzaldehyde, and an active methylene compound like malononitrile. nih.govorgchemres.org The resulting product, an olefin intermediate (e.g., 2-benzylidenemalononitrile), is highly reactive and primed for subsequent cyclocondensation.

In the context of this compound synthesis, the Knoevenagel condensation of benzaldehyde and malononitrile produces the key intermediate. This intermediate then undergoes a cyclocondensation reaction with a suitable binucleophile, such as guanidine or amidine. researchgate.net The cyclization step effectively builds the pyrimidine ring around the pre-formed C-C bond, leading to the final product. This sequential one-pot process, which combines the Knoevenagel condensation with cyclization, is a highly effective strategy for assembling the target pyrimidine-carbonitrile scaffold. researchgate.net

The efficiency and selectivity of pyrimidine-carbonitrile synthesis are often significantly enhanced by catalysts. A wide array of catalysts, including metal complexes, Lewis acids, and solid-supported catalysts, have been employed. mdpi.com Metal catalysts are particularly common; for example, iron acetylacetonate (B107027) can be used to facilitate the three-component synthesis of this compound, leading to good yields of around 75-80%. evitachem.com Copper(II) chloride dihydrate (CuCl₂·2H₂O) has been shown to be an effective Lewis acid catalyst for both the initial Knoevenagel condensation and the subsequent cyclization steps in the synthesis of related pyrano[2,3-d]pyrimidine derivatives. orgchemres.org

Other metal catalysts, such as those based on zinc (ZnCl₂), have been used to mediate the three-component coupling of enamines, orthoesters, and ammonium acetate (B1210297) to form 4,5-disubstituted pyrimidines. acs.org Advanced catalytic systems involving copper, rhodium, and gold have been developed for various cycloaddition strategies ([4+2] or [3+3]) to construct the pyrimidine ring from diverse starting materials like alkynes, sulfonyl azides, and amidines. mdpi.com The choice of catalyst can steer the reaction pathway, improve yields, and allow for milder reaction conditions.

Below is a table summarizing various catalytic systems used in the synthesis of pyrimidine derivatives.

| Catalyst System | Reactants | Product Type | Key Advantages | Reference |

| Iron Acetylacetonate | Aromatic aldehyde, malononitrile, guanidine HCl | 4-Arylpyrimidine-2-carbonitrile | Good yields, high purity | evitachem.com |

| Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) | Aryl aldehyde, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidine | Inexpensive, high yields | orgchemres.org |

| Zinc Chloride (ZnCl₂) | Enamine, orthoester, ammonium acetate | 4,5-Disubstituted pyrimidine | Facile, practical method | acs.org |

| Ammonium Chloride (NH₄Cl) | Benzaldehyde, malononitrile, urea/thiourea | Pyrimidine-5-carbonitrile | Inexpensive, solvent-free conditions | ias.ac.in |

| Bone Char-nPrN-SO₃H | Benzaldehyde, malononitrile, urea/thiourea | Pyrimidine-5-carbonitrile | Reusable, eco-friendly solid acid catalyst | researchgate.net |

Derivatization and Post-Synthetic Functionalization of Pyrimidine Carbonitriles

Post-synthetic modification of the pyrimidine-carbonitrile core is a crucial strategy for creating analogs with diverse properties and for building more complex molecular architectures. These modifications can target the nitrile group, other side chains, or the aromatic substituents attached to the pyrimidine ring.

The nitrile group at the C-2 position is a versatile functional handle that can be transformed into various other groups. For example, the nitrile can be hydrolyzed to a carboxamide or a carboxylic acid, or it can be reduced to an aminomethyl group, opening avenues for further coupling reactions.

A significant area of research is the direct functionalization of the pyrimidine ring itself. For instance, methods for the C2-selective amination of pyrimidines have been developed. nih.gov This allows for the direct introduction of an amino group at the C-2 position, a highly privileged motif in bioactive molecules. nih.gov Other derivatizations can occur at different positions depending on the starting scaffold. The reaction of 6-aryl-4-oxo-2-thioxo-hexahydro-pyrimidine-5-carbonitriles with various reagents allows for the synthesis of a wide array of fused pyrimidine systems, demonstrating how side chains can be elaborated to build complex heterocyclic structures. researchgate.net

The aromatic substituents on the pyrimidine ring, such as the phenyl group at C-4, can be introduced or modified to tune the molecule's properties. In MCRs, the choice of the initial aromatic aldehyde determines the substituent at the C-4 position. ias.ac.in This allows for the synthesis of a library of analogs with different aryl or heteroaryl groups.

Post-synthetically, modifications can be made to these aromatic rings using standard methodologies like electrophilic aromatic substitution (e.g., nitration, halogenation) or cross-coupling reactions (e.g., Suzuki, Heck), provided the pyrimidine core is stable to the reaction conditions. For example, new pyrimidine-5-carbonitrile derivatives have been synthesized by attaching various sulphonamide phenyl moieties at the C-2 position, showcasing how different aromatic fragments can be appended to the core structure. nih.gov Similarly, the synthesis of 4-amino-2-phenylpyrimidine derivatives has been explored, where modifications to the phenyl ring and the amino group lead to compounds with specific biological activities. nih.gov

Green Chemistry Principles and Sustainable Approaches in Pyrimidine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidines to minimize environmental impact and improve safety and efficiency. rasayanjournal.co.inpowertechjournal.comjmaterenvironsci.com These approaches focus on reducing waste, avoiding hazardous substances, and lowering energy consumption. rasayanjournal.co.in

MCRs are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing solvent usage and waste generation. rasayanjournal.co.in The use of environmentally benign solvents, particularly water, is a key green strategy. jmaterenvironsci.com Water has been successfully used as a solvent for MCRs in the synthesis of pyrimidine derivatives, simplifying the process and making it more eco-friendly. jmaterenvironsci.com

Solvent-free reaction conditions represent another significant advancement. rasayanjournal.co.in For example, the synthesis of pyrimidine-5-carbonitriles has been achieved using ammonium chloride as a catalyst under solvent-free conditions, offering a simple, quick, and eco-friendly method. ias.ac.in Mechanical grinding (mechanochemistry) under solvent-free conditions has also been developed for reactions like the iodination of pyrimidines, providing high yields in short reaction times without the need for toxic reagents or solvents. nih.gov Furthermore, energy-efficient methods like microwave and ultrasound-assisted synthesis are employed to shorten reaction times and often improve yields. rasayanjournal.co.inpowertechjournal.com The development and use of reusable catalysts, such as heterogeneous solid acid catalysts, also contribute to the sustainability of these synthetic processes. powertechjournal.comresearchgate.net

The table below highlights several green approaches applied to pyrimidine synthesis.

| Green Approach | Specific Method | Key Advantages | Reference |

| Alternative Solvents | Use of water as a solvent in MCRs | Environmentally safe, simplifies chemical generation | jmaterenvironsci.com |

| Solvent-Free Conditions | Mechanical grinding for iodination | Avoids toxic reagents, short reaction times, high yields | nih.gov |

| Solvent-Free Conditions | NH₄Cl-catalyzed synthesis of pyrimidine-5-carbonitrile | Inexpensive catalyst, neutral conditions, quick | ias.ac.in |

| Energy Efficiency | Microwave-assisted synthesis | Reduced reaction times, higher yields, less environmental impact | rasayanjournal.co.in |

| Energy Efficiency | Ultrasound-assisted synthesis | Efficient synthesis of pyrano[2,3-d]pyrimidines | jmaterenvironsci.com |

| Reusable Catalysts | Heterogeneous solid acid catalysts | Eco-friendly, reusable, efficient | researchgate.net |

| Atom Economy | Multi-Component Reactions (MCRs) | Reduces steps and waste, high efficiency | rasayanjournal.co.in |

Chemical Reactivity and Transformation Pathways of 4 Phenylpyrimidine 2 Carbonitrile Derivatives

Nucleophilic and Electrophilic Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 4-phenylpyrimidine-2-carbonitrile derivatives is electron-deficient, making it susceptible to attack by nucleophiles. masterorganicchemistry.com Nucleophilic substitution is a common reaction pathway, particularly when a suitable leaving group is present on the ring. mdpi.comrsc.org For instance, a chloro group at the C2 or C4 position can be readily displaced by various nucleophiles.

The nitrile group at C2 significantly influences the molecule's electronic properties and can itself be a site for chemical modification. evitachem.com It can be targeted by nucleophiles, leading to substitution products. evitachem.com For example, reaction with amines can lead to the formation of amidine derivatives.

Electrophilic attack on the pyrimidine ring is less common due to its electron-deficient nature. However, the phenyl substituent at the C4 position can undergo typical electrophilic aromatic substitution reactions, provided the reaction conditions are carefully controlled to avoid reaction with the pyrimidine ring itself. The nitrogen atoms in the pyrimidine ring can also act as nucleophiles, particularly in the presence of strong acids or alkylating agents, leading to protonation or N-alkylation. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions on Pyrimidine Derivatives

| Substrate | Reagent | Product | Conditions | Reference |

| 6-Amino-4-aryl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile | POCl₃ | 6-Amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile | Reflux | nih.gov |

| 2-Chloro-4-aryl-pyrimidine-5-carbonitrile | Methylamine | 2-(Methylamino)-4-aryl-pyrimidine-5-carbonitrile | Reflux in ethanol | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | N/A | rsc.org |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium phenoxide | Ethyl 4-phenoxy-2-methylthiopyrimidine-5-carboxylate | N/A | rsc.org |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The functional groups on this compound derivatives, particularly the nitrile and adjacent ring positions, serve as valuable handles for constructing fused heterocyclic systems through cyclization and annulation reactions.

Pyrazolo[3,4-d]pyrimidines are a significant class of fused heterocycles. nih.gov Their synthesis often involves the reaction of a pyrimidine derivative containing a hydrazine (B178648) or a similar nitrogen-based nucleophile with a suitable carbonyl compound or its equivalent. For instance, a 4-hydrazinopyrimidine can react with β-ketoesters or malononitrile (B47326) derivatives to form the pyrazole (B372694) ring fused to the pyrimidine core. nih.gov These scaffolds are of interest due to their wide-ranging biological activities. nih.govrsc.org

Similarly, triazolo-pyrimidine systems can be synthesized from appropriately substituted pyrimidines. nih.govnih.gov A common strategy involves the reaction of an amino- or hydrazinopyrimidine with a reagent that provides the remaining atoms for the triazole ring. For example, a three-component condensation of 3-amino-1,2,4-triazole, an aromatic aldehyde, and a β-ketoester can yield nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives. osi.lv

Table 2: Synthesis of Fused Pyrimidine Heterocycles

| Starting Material | Reagents | Product Scaffold | Conditions | Reference |

| 5-Amino-1-[8-(trifluoromethyl)quinolin-4-yl]-1H-pyrazole-4-carbonitrile | Formamide | Pyrazolo[3,4-d]pyrimidine | N/A | nih.gov |

| 5-Amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, ethyl acetoacetate | APTS, ethanol | nih.govnih.govnih.govTriazolo[4,3-a]pyrimidine | Reflux | nih.gov |

| 1-(1-Piperidinylsulfonyl)acetones, aromatic aldehydes, 3-amino-1,2,4-triazole | DMF | nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine | N/A | osi.lv |

| 5-Amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbimidoyl cyanide, triethyl orthoformate | DMF:1,4-dioxane | nih.govnih.govnih.govTriazolo[4,5-d]pyrimidine | Reflux | journalskuwait.org |

The synthesis of more complex polycyclic systems, such as pyrimidoquinazolines, can be achieved from this compound derivatives. nih.gov These reactions often involve an intramolecular or intermolecular cyclization strategy. For example, a 6-amino-4-aryl-2-chloropyrimidine-5-carbonitrile can be treated with acetic anhydride (B1165640) and acid to yield a pyrimido[4,5-d]pyrimidine-4(3H)-one derivative. nih.gov These fused systems are of significant interest in medicinal chemistry. nih.gov

Cross-Coupling and Other Metal-Catalyzed Transformations for Expanded Diversity

Metal-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the pyrimidine ring, thereby expanding the chemical diversity of this compound derivatives. nih.gov Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are commonly employed. nih.govyoutube.com

These reactions typically require a halo-substituted pyrimidine as the electrophilic partner. For instance, a 4-chloro or 4-bromopyrimidine (B1314319) derivative can be coupled with various organoboron, organozinc, or organomagnesium reagents to introduce new carbon-carbon bonds. nih.gov The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing aryl or alkylamino groups. nih.gov The Sonogashira coupling enables the introduction of alkyne functionalities. The choice of ligand and reaction conditions is crucial for achieving high selectivity and yield, especially in di- or poly-halogenated pyrimidines. nih.gov

Table 3: Metal-Catalyzed Cross-Coupling Reactions on Pyrimidine Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | 4-Chloro-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Arylboronic acid | Pd(PPh₃)₄ | 4-Aryl derivative | nih.gov |

| Buchwald-Hartwig | 4-(Triflyloxy)-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Arylamine | Pd₂(dba)₃ / Xantphos | 4-Arylamino derivative | nih.gov |

| Sonogashira | 4-Chloro-dihydropyrido[2,3-d]pyrimidin-7(8H)-one | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl derivative | nih.gov |

| Suzuki-Miyaura | 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂(dppf) | 2-Chloro-4-phenylpyridine | nih.gov |

In Vitro Biological Evaluation and Mechanistic Studies of Pyrimidine Carbonitrile Derivatives

Anti-Proliferative Activity Assessment in Cancer Cell Lines (e.g., HCT-116, MCF-7, HepG-2, A549)

The anti-proliferative potential of pyrimidine (B1678525) carbonitrile derivatives has been extensively evaluated against a panel of human cancer cell lines. These studies are crucial in determining the cytotoxic effects of these compounds and identifying potential candidates for further development. The most commonly used method for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Research has shown that various substituted pyrimidine-5-carbonitrile derivatives exhibit significant cytotoxic activity against several cancer cell lines. For instance, a series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. nih.govresearchgate.net Several of these compounds demonstrated moderate to potent anti-proliferative activity, in some cases exceeding the efficacy of the standard drug erlotinib. nih.gov

Specifically, certain 2,5,6-trisubstituted cyanopyrimidine analogs showed strong anti-proliferative efficacy against MCF-7 and HCT-116 cells. nih.gov Another study highlighted pyrimidine derivatives that demonstrated anticancer activity comparable or superior to doxorubicin (B1662922) against MCF-7, A549, and HepG-2 cell lines, with IC₅₀ values in the nanomolar range. nih.gov The sensitivity of different cell lines to these compounds varies, with some derivatives showing broad-spectrum activity while others exhibit selectivity towards specific cancer types. epa.govekb.eg For example, in one study, the human liver HEPG2 and colon cancer HT-29 cell lines were found to be the most sensitive to the tested pyrimidine derivatives. epa.gov

A novel series of pyrimidine-5-carbonitrile derivatives bearing benzylidene and hydrazone moieties also showed promising results. In particular, compound 11e from this series displayed excellent activities against HCT-116 and MCF-7 with IC₅₀ values of 1.14 and 1.54 μM, respectively. nih.gov Similarly, another group of nicotinamide (B372718) derivatives, which are structurally related to pyrimidines, were tested against HCT-116, HepG-2, and MCF-7 cell lines, revealing interesting antitumor activity, especially against hepatocellular and colon carcinoma cells. acs.org

Table 1: Anti-proliferative Activity of Selected Pyrimidine Carbonitrile Derivatives

| Compound | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 11e (a pyrimidine-5-carbonitrile derivative) | HCT-116 | 1.14 | nih.gov |

| Compound 11e (a pyrimidine-5-carbonitrile derivative) | MCF-7 | 1.54 | nih.gov |

| Compound 11b (a pyrimidine-5-carbonitrile derivative) | HCT-116 | 3.37 | nih.gov |

| Compound 11b (a pyrimidine-5-carbonitrile derivative) | HepG-2 | 3.04 | nih.gov |

| Compound 11b (a pyrimidine-5-carbonitrile derivative) | MCF-7 | 4.14 | nih.gov |

| Compound 11b (a pyrimidine-5-carbonitrile derivative) | A549 | 2.4 | nih.gov |

| Compound 10b (a pyrimidine-5-carbonitrile derivative) | HepG2 | 3.56 | rsc.org |

| Compound 10b (a pyrimidine-5-carbonitrile derivative) | A549 | 5.85 | rsc.org |

| Compound 10b (a pyrimidine-5-carbonitrile derivative) | MCF-7 | 7.68 | rsc.org |

Enzyme Inhibition Assays and Target Identification (e.g., EGFR, VEGFR-2, Kinases)

The mechanism of action for many pyrimidine-based anticancer agents involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. researchgate.net Key targets include the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2), both of which play a pivotal role in tumor growth, proliferation, and angiogenesis. nih.govnih.gov

Several pyrimidine-5-carbonitrile derivatives have been designed as ATP-mimicking tyrosine kinase inhibitors of EGFR. nih.gov A specific derivative, 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) , was confirmed as an inhibitor of EGFR with an IC₅₀ value of 22 nM against the tyrosine kinase of EGFR. nih.gov Other novel 2-phenyl-4-aminopyrimidine derivatives have been developed as fourth-generation EGFR inhibitors to overcome drug resistance. nih.gov One such compound, A23 , effectively inhibited the proliferation of cells with EGFR mutations, showing kinase activity with an IC₅₀ of 0.133 μM against EGFRDel19/T790M/C797S. nih.gov

Similarly, pyrimidine-5-carbonitrile derivatives have been investigated as potent VEGFR-2 inhibitors. nih.gov Compounds 11e and 12b from one study were identified as the most potent VEGFR-2 inhibitors with IC₅₀ values of 0.61 and 0.53 μM, respectively. nih.gov The inhibition of VEGFR-2 by these compounds is a promising strategy for anti-angiogenic therapy. nih.gov

Beyond EGFR and VEGFR-2, pyrimidine derivatives have been shown to inhibit other kinases. For example, some pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as PIM-1 kinase inhibitors. nih.govrsc.org PIM-1 kinase is an oncoprotein that regulates cell proliferation and survival, making it an attractive target for cancer therapy. nih.gov

Table 2: Enzyme Inhibition Data for Selected Pyrimidine Derivatives

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) | EGFR | 22 nM | nih.gov |

| Compound 11b (a pyrimidine-5-carbonitrile derivative) | EGFRWT | 0.09 μM | nih.gov |

| Compound 11b (a pyrimidine-5-carbonitrile derivative) | EGFRT790M | 4.03 μM | nih.gov |

| Compound 11e (a pyrimidine-5-carbonitrile derivative) | VEGFR-2 | 0.61 μM | nih.gov |

| Compound 12b (a pyrimidine-5-carbonitrile derivative) | VEGFR-2 | 0.53 μM | nih.gov |

| Compound A23 (a 2-phenyl-4-aminopyrimidine derivative) | EGFRDel19/T790M/C797S | 0.133 μM | nih.gov |

| Compound 10b (a pyrimidine-5-carbonitrile derivative) | EGFR | 8.29 nM | rsc.org |

Anti-Microbial and Anti-Inflammatory Screening Methodologies

In addition to their anti-cancer properties, pyrimidine derivatives have been explored for their anti-microbial and anti-inflammatory activities.

Anti-Microbial Screening: The anti-microbial activity of pyrimidine derivatives is typically assessed using the broth microdilution method to determine the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi. researchgate.net This panel often includes Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli), and fungal species (e.g., Candida albicans, Aspergillus flavus). nih.gov Studies have reported that various pyrimidine and pyrimidopyrimidine derivatives exhibit excellent anti-microbial activities, sometimes comparable to standard drugs like ampicillin (B1664943) and clotrimazole. nih.govnih.gov For instance, pyrano[2,3-d]pyrimidinone carbonitrile derivatives have shown superb antibacterial activities against S. aureus, B. subtilis, and E. coli. researchgate.net

Anti-Inflammatory Screening: The anti-inflammatory potential of pyrimidine derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation. nih.gov The in vitro COX inhibition assay is a standard method used for this purpose. nih.gov Some pyrimidine-5-carbonitrile derivatives have demonstrated potent COX-2 inhibitory activity with IC₅₀ values in the submicromolar range. nih.gov Another method for assessing anti-inflammatory activity is the membrane stabilization or anti-hemolytic activity assay, which measures the ability of the compounds to protect red blood cells from hemolysis. nih.gov Certain pyrimidine derivatives have shown strong anti-hemolytic effects, indicating their potential as anti-inflammatory agents. nih.gov

Investigation of Cellular and Molecular Mechanisms of Action (e.g., apoptotic induction, pathway modulation)

Understanding the cellular and molecular mechanisms by which pyrimidine derivatives exert their anti-proliferative effects is crucial for their development as therapeutic agents. A significant body of research points towards the induction of apoptosis (programmed cell death) and modulation of key cellular signaling pathways.

Flow cytometry analysis is a common technique used to study the effects of these compounds on the cell cycle and apoptosis. Several pyrimidine-5-carbonitrile derivatives have been shown to induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from progressing through division. nih.govtandfonline.com For example, one potent pyrimidine-5-carbonitrile derivative was found to arrest HCT-116 cell growth at the S and sub-G1 phases. nih.gov

Following cell cycle arrest, these compounds often trigger apoptosis. This is frequently confirmed by an increase in the population of apoptotic cells detected by Annexin V-FITC staining in flow cytometry. nih.gov The apoptotic cascade is further elucidated by measuring the levels of key apoptosis-related proteins. Many pyrimidine derivatives have been found to upregulate the levels of pro-apoptotic proteins like caspases (e.g., caspase-3 and caspase-9) and downregulate anti-apoptotic proteins. nih.govresearchgate.net For instance, one compound was shown to upregulate the level of caspase-3 by 6.5-fold in HepG-2 cells. nih.gov

The induction of apoptosis is often a consequence of the modulation of critical signaling pathways. The PI3K/AKT pathway, which is vital for cell survival and proliferation, is a common target. Some pyrimidine-5-carbonitrile derivatives have been shown to inhibit this pathway, leading to apoptosis. tandfonline.com Mechanistically, these compounds can modulate the expression of PI3K, p-PI3K, AKT, and p-AKT. tandfonline.com Similarly, by inhibiting EGFR, as discussed earlier, these compounds block downstream signaling pathways that promote cell proliferation and survival. nih.gov

Structure Activity Relationship Sar and Rational Design Principles for Pyrimidine Carbonitriles

Elucidation of Key Structural Features for Biological Efficacy and Selectivity

The biological activity of pyrimidine (B1678525) carbonitriles is dictated by the interplay of substituents on the core ring structure. The pyrimidine nucleus itself is a critical pharmacophore, with its nitrogen atoms often serving as hydrogen bond acceptors, facilitating interaction with biological targets. nih.gov

Research into various pyrimidine-5-carbonitrile derivatives has illuminated several key structural features:

The Pyrimidine Core : This heterocyclic scaffold is fundamental, providing the basic framework for orienting substituents in three-dimensional space to interact with target enzymes or receptors. nih.govnih.gov It is a common feature in molecules designed to inhibit kinases and cyclooxygenases (COX). nih.govrsc.org

Substitution at C2 : The C2 position is a frequent site for modification. In studies targeting COX-2, attaching various sulfonamide phenyl moieties or heterocyclic systems like benzimidazole (B57391) and benzoxazole (B165842) at C2 has yielded potent inhibitors. nih.gov Specifically, derivatives with electron-withdrawing groups on a terminal phenyl ring linked to C2 showed enhanced COX-2 inhibitory activity. nih.gov

Substitution at C4 and C6 : The substitution pattern on the pyrimidine ring is crucial for selectivity and potency. For instance, in a series of COX-2 inhibitors, a p-methoxyphenyl group at the C6 position was associated with significant anticancer activity. nih.gov In the development of VEGFR-2 inhibitors, a large space in the ATP binding region is effectively filled by the pyrimidine core, and modifications at the C4 and C6 positions are critical for optimizing interactions. nih.gov

Fused Ring Systems : Expanding the pyrimidine core into fused systems, such as pyrido[2,3-d]pyrimidines, can also confer potent biological activity. These structures have demonstrated cytotoxic effects and the ability to induce apoptosis in cancer cell lines. nih.govnih.gov

The following table summarizes the observed structure-activity relationships for various pyrimidine carbonitrile derivatives against different biological targets.

| Compound Series | Target | Key Structural Features for Activity | Reference |

| Pyrimidine-5-carbonitrile derivatives | VEGFR-2 | - Pyrimidine core acts as a scaffold for the ATP binding region.- A four-carbon bridge spacer mimics the length of sorafenib.- Hydrophobic tail with varied substitutions on a phenyl ring influences SAR. | nih.gov |

| Pyrimidine-5-carbonitrile hybrids | COX-2 | - Sulfonamide phenyl derivatives at C2 show high inhibition.- Electron-withdrawing groups on terminal rings enhance activity.- A p-methoxyphenyl group at C6 is favorable for anticancer effects. | nih.gov |

| Pyrimidine-5-carbonitrile derivatives | EGFR/COX-2 | - Specific substitutions on the pyrimidine core lead to dual inhibition. | rsc.org |

| 4-(4-Methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitriles | PI3K/AKT | - A trimethoxy derivative (compound 7f) showed strong potential as a multi-acting inhibitor. | nih.gov |

| Pyrido[2,3-d]pyrimidine (B1209978) derivatives | Cytotoxic Agents | - 2-(alkylsulfanyl)-N-alkyl substitutions induce apoptosis in cancer cells. | nih.gov |

Design Strategies for Lead Compound Optimization and Property Modulation

Lead optimization is an iterative process aimed at enhancing the desirable properties of a promising initial compound, or "lead." youtube.com For pyrimidine carbonitriles, this involves systematic structural modifications to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. nih.govyoutube.com

Key design strategies include:

Scaffold Hopping and Bioisosteric Replacement : The core pyrimidine ring can be modified or replaced with bioisosteres to explore new chemical space and improve properties. For example, replacing a thioether linkage with an amino group at C2 of the pyrimidine ring can alter the compound's binding mode and activity profile. nih.gov

Side Chain Modification : The substituents at various positions of the pyrimidine ring are systematically altered. In the design of VEGFR-2 inhibitors, a library of compounds was created by varying the substitutions on a terminal phenyl ring to probe the hydrophobic pocket of the enzyme's active site. nih.gov This allows for fine-tuning of the molecule's affinity and selectivity.

Linker/Spacer Optimization : The length and nature of linkers connecting the pyrimidine core to other pharmacophoric groups are critical. In designing VEGFR-2 inhibitors, a spacer was specifically chosen to match the length of a known potent inhibitor, sorafenib, to ensure proper orientation within the binding site. nih.gov

Computational and Docking Studies : Molecular modeling and docking are invaluable tools for rational design. nih.govrsc.org They allow researchers to visualize how a designed molecule might fit into its biological target, predict binding affinities, and identify key interactions. This information guides the synthesis of new derivatives with a higher probability of success. For example, docking studies for dual EGFR/COX-2 inhibitors helped confirm that the designed compounds could bind effectively to the active sites of both enzymes. rsc.org

This iterative cycle of design, synthesis, and biological testing is fundamental to transforming a preliminary hit into a viable drug candidate. youtube.com

Role of the Carbonitrile Group and Phenyl Substituent in Ligand-Target Interactions

The carbonitrile (-C≡N) group and the phenyl substituent are not merely passive components of the 4-phenylpyrimidine-2-carbonitrile scaffold; they play active and often crucial roles in how the molecule binds to its target.

The Carbonitrile Group : The cyano moiety is a versatile functional group in medicinal chemistry. Its linear geometry and strong electron-withdrawing nature influence the electronic properties of the pyrimidine ring. Crucially, the nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming key interactions with amino acid residues in the target's binding pocket. nih.gov For instance, in many kinase inhibitors, the nitrile group is positioned to interact with the "hinge region" of the ATP-binding site. The presence of the cyano group on the pyrimidine ring is a feature of many potent COX-2 inhibitors. nih.gov

The Phenyl Substituent : A phenyl group, typically located at the C4 or C6 position of the pyrimidine ring, generally serves to anchor the molecule within a hydrophobic pocket of the target protein. nih.gov The specific interactions can be fine-tuned by adding substituents to the phenyl ring itself. For example:

Electron-donating groups (like methoxy, -OCH₃) or electron-withdrawing groups (like halogens) can alter the electronic properties and steric profile of the molecule, influencing binding affinity and selectivity. nih.gov

In the development of CXCR2 antagonists, systematic variation of the aromatic group at C6 was a key part of the SAR investigation. nih.gov

For VEGFR-2 inhibitors, the phenyl hydrophobic tail was designed to mimic that of sorafenib, with various substitutions explored to optimize hydrophobic interactions with residues like Val896, Ile890, and Phe1045. nih.gov

The combination of the pyrimidine core's hydrogen bonding capacity, the carbonitrile's specific interactions, and the phenyl group's hydrophobic anchoring provides a powerful and adaptable framework for designing targeted inhibitors. nih.govnih.gov

Computational and Theoretical Investigations in 4 Phenylpyrimidine 2 Carbonitrile Research

Molecular Docking Studies of Ligand-Receptor Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-phenylpyrimidine-2-carbonitrile and its derivatives, docking studies have been instrumental in elucidating their binding modes within the active sites of various protein targets.

Researchers have utilized molecular docking to understand the inhibitory mechanism of pyrimidine-5-carbonitrile derivatives against cyclooxygenase-2 (COX-2), a key enzyme in inflammation and cancer. nih.govnih.gov For instance, docking studies of certain 2,4-disubstituted pyrimidine-5-carbonitriles into the COX-2 active site (PDB ID: 1CX2) revealed crucial hydrogen bonding interactions with amino acid residues such as Leu352, Arg513, and His90. nih.gov One derivative formed three hydrogen bonds with Leu352 (3.10 Å), His90 (3.24 Å), and Arg513 (2.68 Å), in addition to an arene–cation interaction with Arg120, achieving a binding score of -3.76 kcal/mol. nih.gov Another study on similar derivatives identified compounds with IC₅₀ values against COX-2 nearly equal to the standard drug Celecoxib. nih.gov

In the pursuit of new anticancer agents, docking simulations have been performed on phenylpyrimidine derivatives targeting the VEGFR2/KDR kinase. These studies help in understanding the structure-activity relationships (SARs) by showing how different substituents on the pyrimidine (B1678525) core interact with the kinase's active site. nih.gov Similarly, derivatives of 2,4-diaminopyrimidine-5-carbonitrile (B135015) have been evaluated as potential inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a crucial target for antimalarial drugs. nih.gov Induced fit docking (IFD) was used to assess the binding of these compounds against a quadruple mutant of PfDHFR, confirming their potential as inhibitors. nih.gov

These studies collectively demonstrate the power of molecular docking to rationalize the biological activity of pyrimidine derivatives and guide the design of more potent and selective inhibitors.

Table 1: Molecular Docking Interactions of Phenylpyrimidine-2-carbonitrile Derivatives This table is interactive. You can sort and filter the data.

| Compound Series | Target Protein (PDB ID) | Key Interacting Residues | Binding Score (kcal/mol) | Reference |

| Pyrimidine-5-carbonitrile derivative (5d) | Cyclooxygenase-2 (COX-2) (1CX2) | Leu352, His90, Arg513, Arg120 | -3.76 | nih.gov |

| Pyrimidine-5-carbonitrile derivative (5b) | Cyclooxygenase-2 (COX-2) (1CX2) | Leu352, Arg513 | -4.93 | nih.gov |

| Pyrimidine-5-carbonitrile derivative (3b) | Cyclooxygenase-2 (COX-2) (1CX2) | Leu352, Arg120 | -5.64 | nih.gov |

| Phenylpyrimidine-carboxamide derivatives | VEGFR2/KDR | Not specified | Not specified | nih.gov |

| Substituted Pyrimidine-2,4-diamines | P. falciparum DHFR (1J3K) | Asn51Ile, Cys59Arg, Ser108Asn, Ile164Leu (mutations) | Not specified | nih.gov |

Quantum Chemical Calculations and Density Functional Theory (DFT) Applications

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound and its analogs, DFT has been applied to understand their fundamental chemical characteristics, which in turn correlate with their biological activities.

DFT calculations have been employed to determine the molecular geometry, vibrational frequencies, and electronic properties of pyrimidine derivatives. For 5-phenyl-2-(4-pyridyl)pyrimidine, a related structure, DFT calculations using the B3LYP/6-311G(d) basis set were performed to analyze its molecular geometry and vibrational frequencies, showing good agreement with experimental data. researchgate.net Such studies are crucial for confirming the structure of newly synthesized compounds and understanding their conformational preferences.

In another study, DFT calculations were used to investigate a series of 3,4-dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitrile derivatives to correlate their electronic properties with observed antinociceptive activity. mdpi.com The research found a high correlation between the ionization potentials calculated via DFT and the analgesic properties of the compounds, suggesting that compounds with higher ionization potentials exhibited better activity. mdpi.com

Furthermore, DFT is used to calculate quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). samipubco.comijcce.ac.ir These frontier molecular orbitals are key to understanding the reactivity of a molecule; E-HOMO relates to its electron-donating ability, while E-LUMO reflects its electron-accepting character. samipubco.com The energy gap between HOMO and LUMO is an indicator of chemical stability. These parameters are vital in quantitative structure-activity relationship (QSAR) studies of pyrimidine derivatives. samipubco.com

Table 2: Applications of DFT in Pyrimidine Derivative Research This table is interactive. You can sort and filter the data.

| Studied Compound/Series | DFT Functional/Basis Set | Properties Calculated | Key Findings | Reference |

| 5-Phenyl-2-(4-pyridyl)pyrimidine | B3LYP/6-311G(d) | Molecular geometry, vibrational frequencies | Calculated values showed good agreement with experimental data. | researchgate.net |

| 3,4-Dihydro-2,6-diaryl-4-oxo-pyrimidine-5-carbonitriles | Not specified | Ionization potentials, electrostatic potentials | High correlation found between ionization potential and antinociceptive activity. | mdpi.com |

| Tetrahydropyrimidine-5-carboxylate derivatives | DFT/B3LYP | HOMO-LUMO energies, chemical stability | Quantum descriptors used to investigate stability and reactivity for QSAR studies. | samipubco.com |

| 4-(Aryl)-benzo nih.govmdpi.comimidazo[1,2-a]pyrimidine-3-carbonitriles | B3LYP/6-31G*//PM6 | Not specified | Quantum chemical calculations were performed to support structural and photophysical studies. | mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of ligands and proteins over time and to assess the stability of ligand-receptor complexes. This method complements the static view offered by molecular docking.

In a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4), 200-nanosecond MD simulations were performed. mdpi.com The results showed that the inhibitor complexes reached equilibrium after 50 ns, confirming the stability of the binding modes predicted by docking. Analysis of the MD trajectories also helped to understand the specific interactions, such as hydrogen bonds and electrostatic interactions, that contribute to the inhibitors' potency. mdpi.com Such simulations are crucial for verifying docking results and understanding the dynamic nature of the binding interactions that govern a compound's inhibitory mechanism. nih.govmdpi.com

Cheminformatics and Virtual Screening for Novel Pyrimidine Derivatives

Cheminformatics and virtual screening are powerful computational strategies used to search large compound libraries for molecules with desired biological activities. These approaches leverage knowledge of known active compounds and protein structures to identify novel hits, significantly reducing the time and cost of drug discovery.

Virtual screening protocols have been successfully applied to identify new pyrimidine-based inhibitors. For example, a multi-stage virtual screening process was used to design dual-target inhibitors of protoporphyrinogen (B1215707) oxidase (PPO) and p-hydroxyphenylpyruvate dioxygenase (HPPD), two key enzymes in plants. nih.gov This involved creating a common chemical skeleton based on the two enzyme targets and then computationally screening for compounds with structural similarity. nih.gov

Pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) are other key cheminformatics techniques applied to pyrimidine derivatives. nih.govmdpi.com In a study on 2-phenylpyrimidine (B3000279) analogues as PDE4B inhibitors, a five-point pharmacophore model was developed from a set of 87 molecules. nih.gov This model, which defines the essential structural features required for activity, yielded a statistically significant 3D-QSAR model with high predictive power. nih.gov Similarly, a 3D-QSAR study on FLT3 inhibitors helped to create contour maps that describe how chemical modifications could enhance the inhibitory activity of the compounds. mdpi.com These models are invaluable for guiding the design and optimization of new, more potent this compound derivatives.

Broader Applications and Future Directions in Pyrimidine Carbonitrile Chemistry

Utility as Versatile Synthetic Intermediates and Building Blocks in Organic Synthesis

The structure of 4-Phenylpyrimidine-2-carbonitrile makes it a highly valuable intermediate and building block in the field of organic synthesis. The pyrimidine (B1678525) core is a key feature in numerous biologically active compounds, and the nitrile group provides a reactive handle for a variety of chemical transformations. nih.govevitachem.com

One of the most efficient methods for synthesizing the pyrimidine carbonitrile scaffold is through one-pot, multi-component reactions. evitachem.com These reactions are prized for their efficiency, atom economy, and ability to generate complex molecules from simple precursors in a single step. A common approach involves the condensation of an aromatic aldehyde (like benzaldehyde), a compound with an active methylene (B1212753) group (like malononitrile), and an amidine source (such as urea (B33335), thiourea (B124793), or guanidine (B92328) hydrochloride). evitachem.comnih.govias.ac.in The choice of these initial building blocks allows for the creation of a diverse library of substituted pyrimidine derivatives.

The reaction mechanism for this type of synthesis typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile (B47326), followed by a Michael addition of the amidine source. The final step is an intramolecular cyclization and subsequent aromatization to yield the stable pyrimidine ring. nih.gov Researchers have developed various catalytic systems to optimize these reactions, including the use of novel, eco-friendly solid acid biocatalysts like modified bone char, which can lead to excellent yields in reduced reaction times. nih.govresearchgate.net

The nitrile group (-C≡N) at the C-2 position is particularly significant as it influences the molecule's electronic properties and serves as a key site for further functionalization, allowing for its elaboration into other heterocyclic systems or functional groups. evitachem.com The versatility of these synthesis routes highlights the role of pyrimidine carbonitriles as crucial intermediates for constructing more complex molecular architectures. ias.ac.inresearchgate.netmdpi.com

Table 1: Synthesis Methods for Pyrimidine-5-Carbonitrile Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference(s) |

| Aromatic Aldehyde, Malononitrile, Guanidine HCl | Iron Acetylacetonate (B107027), Ethanol, Reflux | 4-Arylpyrimidine-2-carbonitrile derivative | ~75-80 | evitachem.com |

| 4-Chlorobenzaldehyde, Malononitrile, Urea | Bone char-nPrN-SO₃H, 100 °C, Solvent-free | 4-Amino-6-(4-chlorophenyl)-2-hydroxypyrimidine-5-carbonitrile | 84 | nih.govias.ac.inresearchgate.net |

| Benzaldehyde (B42025), Malononitrile, Thiourea | Ammonium (B1175870) Chloride, Solvent-free | 4-Amino-2-mercapto-6-phenylpyrimidine-5-carbonitrile | 90 | ias.ac.in |

| Benzaldehyde, Ethyl Cyanoacetate, Thiourea | Potassium Hydroxide, Ethanol | 4-Oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | Not Specified | researchgate.net |

Potential as Chemical Probes for Biological Systems Research

Pyrimidine carbonitrile derivatives are compounds of significant interest for their potential use as chemical probes in biological research. Their core structure is present in molecules known to interact with various biological targets, including enzymes and nucleic acids. nih.gov The ability to inhibit specific enzymes or interact with cellular pathways makes these compounds valuable tools for elucidating biological functions and disease mechanisms.

For instance, certain pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and angiogenesis. nih.gov Compounds designed with this scaffold have demonstrated inhibitory activity in the submicromolar range, comparable to established drugs. nih.gov Such molecules can be used as chemical probes to study the role of COX-2 in cancer and inflammatory diseases. nih.gov

Furthermore, the pyrimidine nucleus is a cornerstone in the development of kinase inhibitors. nih.gov By modifying the substituents on the pyrimidine ring, researchers can tune the selectivity and potency of these inhibitors against specific kinases, which are crucial regulators of cell signaling pathways. The interaction of pyrimidine-based compounds with DNA and RNA has also been noted, where they can cause inhibition of DNA polymerase, making them useful for studying DNA replication and repair mechanisms. nih.gov The development of this compound and its analogues as fluorescent probes is another avenue, leveraging the aromatic system for optical properties to visualize biological processes.

Table 2: Reported Biological Activities of Pyrimidine Carbonitrile Derivatives

| Compound Class | Biological Target/Activity | Potency (IC₅₀) | Reference(s) |

| Pyrimidine-5-carbonitrile Hybrids | COX-2 Inhibition | Submicromolar range | nih.gov |

| 2-(phenylamino)pyrimidine derivative | EGFR Triple Mutant (Dell9/T790M/C797S) | 0.2 ± 0.01 μM | mdpi.com |

| Fused 1,4-benzodioxane (B1196944) pyrimidine | Antiproliferative (HepG2–liver cancer cell line) | 0.11 ± 0.02 μM | mdpi.com |

| Fused 1,4-benzodioxane pyrimidine | Antiproliferative (U937–lymphoma cell line) | 0.07 ± 0.01 μM | mdpi.com |

| Isatin–pyrimidine hybrids | Antitubercular Activity | - | mdpi.com |

| 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles | Antibacterial (Gram-positive bacteria) | - | nih.gov |

Advancements in Automated Synthesis and High-Throughput Methodologies

The development of efficient and robust synthetic methods for pyrimidine carbonitriles is a critical precursor to the application of automated synthesis and high-throughput screening (HTS). The one-pot, multi-component reactions frequently used to create these scaffolds are particularly well-suited for automation. evitachem.comnih.gov These reactions are often high-yielding and can be performed under mild or even solvent-free conditions, which simplifies the purification process and reduces waste, both of which are advantageous in automated workflows. nih.govias.ac.in

Recent research has focused on the use of novel catalysts, such as solid-supported reagents and eco-friendly biocatalysts, which can be easily removed from the reaction mixture by filtration. nih.govresearchgate.net This simplifies the workup procedure, a key bottleneck in traditional synthesis, and makes the process more amenable to automation. The ability to systematically vary the starting materials (aldehydes, nitriles, ureas) in these multi-component reactions allows for the rapid generation of large libraries of diverse pyrimidine carbonitrile derivatives.

These libraries are essential for HTS campaigns aimed at discovering new drug leads or chemical probes. By combining automated synthesis platforms with HTS, researchers can quickly synthesize and evaluate thousands of compounds for a specific biological activity. The robust nature of pyrimidine carbonitrile synthesis makes it an ideal candidate for such approaches, accelerating the pace of discovery in medicinal chemistry.

Interdisciplinary Research Frontiers and Emerging Opportunities

The study of this compound and related compounds sits (B43327) at the intersection of multiple scientific disciplines, creating fertile ground for interdisciplinary research and new opportunities.

Medicinal Chemistry and Pharmacology: The primary driver of research into pyrimidine carbonitriles is their potential as therapeutic agents. researchgate.net The scaffold is a proven platform for developing anticancer, anti-inflammatory, antiviral, and antimicrobial drugs. nih.govmdpi.comnih.gov Future work will involve designing multi-target ligands that can address complex diseases like cancer by modulating several biological pathways simultaneously. nih.gov

Catalysis and Green Chemistry: The development of more sustainable and efficient methods for synthesizing these compounds is a major research frontier. nih.gov This involves designing novel catalysts, exploring solvent-free reaction conditions, and utilizing renewable starting materials. The use of biowaste-derived catalysts, such as modified bone char, represents an innovative fusion of materials science and organic synthesis. researchgate.net

Materials Science and Nanotechnology: There are emerging opportunities to use pyrimidine carbonitrile derivatives as building blocks for advanced materials. For example, researchers have explored their use as precursors for carbon quantum dots (CQDs), which have applications in bioimaging and antimicrobial textiles. researchgate.net The inherent aromatic and heterocyclic nature of the pyrimidine core can be exploited to create organic materials with specific electronic or optical properties.

Chemical Biology: As discussed, the potential of these molecules as chemical probes is a significant area of research. nih.gov Designing and synthesizing tailored this compound derivatives with fluorescent or reactive tags could provide powerful tools for studying complex biological systems, tracking enzymatic activity, and visualizing cellular structures.

This convergence of chemistry, biology, and materials science promises to unlock new applications for pyrimidine carbonitriles, extending their utility far beyond their traditional role as pharmaceutical intermediates.

Q & A

Basic: What are the common synthetic routes for 4-Phenylpyrimidine-2-carbonitrile, and how are reaction conditions optimized?

Answer:

this compound is typically synthesized via multi-component reactions involving aromatic aldehydes, malononitrile, and thiourea derivatives. Key methods include thermal aqueous reactions under reflux conditions (70–100°C) with catalysts like piperidine or acetic acid to enhance cyclization efficiency . Optimization involves adjusting solvent polarity (e.g., ethanol/water mixtures) and reaction time (12–24 hours) to improve yields (reported 65–85%). For example, highlights a three-component synthesis yielding derivatives with >90% purity after recrystallization from DMSO/water .

Basic: What spectroscopic techniques are used to confirm the structure of this compound, and what key spectral features are indicative of its functional groups?

Answer:

- FT-IR : A sharp peak near 2212 cm⁻¹ confirms the nitrile (-C≡N) group. Stretching bands at 1600–1650 cm⁻¹ indicate C=N pyrimidine ring vibrations .

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.3–8.4 ppm, while NH₂ groups (if present) show broad signals near δ 7.1–7.2 ppm .

- ¹³C NMR : The nitrile carbon resonates at ~117 ppm, and pyrimidine carbons appear between 154–168 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 278 for 4-amino-2-phenyl derivatives) and fragmentation patterns validate the core structure .

Advanced: How can researchers resolve discrepancies in melting point or spectral data when synthesizing this compound derivatives?

Answer:

Discrepancies often arise from polymorphism, solvent impurities, or incomplete purification. Strategies include:

- Repetitive Recrystallization : Use mixed solvents (e.g., DMSO/water) to isolate pure polymorphs .

- Cross-Validation : Compare experimental spectral data with computational predictions (e.g., Gaussian 09 for IR/NMR simulations) to identify anomalies .

- Single-Crystal XRD : Resolve structural ambiguities by determining crystal packing effects, as demonstrated for related pyrimidinecarbonitriles in .

Advanced: What strategies are employed to enhance the yield of this compound in multi-component reactions?

Answer:

- Catalyst Screening : Replace traditional bases (e.g., piperidine) with ionic liquids or nano-catalysts to reduce side reactions .

- Microwave Assistance : Shorten reaction times (30–60 minutes vs. 24 hours) while maintaining yields >80% .

- Substituent Engineering : Electron-withdrawing groups (e.g., -Cl, -Br) on the phenyl ring stabilize intermediates, improving cyclization efficiency (e.g., 4-chlorophenyl derivatives in show 90% yield) .

Basic: What are the solubility and stability profiles of this compound under various experimental conditions?

Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water or hexane. Solubility in ethanol is temperature-dependent (1.2 g/L at 25°C; 4.5 g/L at 60°C) .

- Stability : Stable at room temperature in dark, dry conditions. Degrades in acidic/alkaline environments (pH <3 or >11), forming hydrolyzed byproducts (e.g., carboxylic acids) .

Advanced: How can computational methods complement experimental data in predicting the reactivity or electronic properties of this compound?

Answer:

- DFT Calculations : Predict HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound) to assess electrophilicity and regioselectivity in substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media (e.g., ethanol vs. acetonitrile) for solubility or transition-state stabilization .

- Docking Studies : Model binding affinities with biological targets (e.g., kinases) to prioritize derivatives for bioactivity screening, as seen in ’s crystallographic analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.